molecular formula C12H12N2O B7808180 5-(4-Methylphenoxy)pyridin-2-amine

5-(4-Methylphenoxy)pyridin-2-amine

Cat. No.: B7808180
M. Wt: 200.24 g/mol
InChI Key: FHRBZHGUZSKZRF-UHFFFAOYSA-N
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Description

5-(4-Methylphenoxy)pyridin-2-amine is a pyridine derivative characterized by a 2-aminopyridine core substituted with a 4-methylphenoxy group at the 5-position. Pyridine derivatives are often explored for their bioisosteric properties, enabling optimization of pharmacokinetic and pharmacodynamic profiles.

Properties

IUPAC Name

5-(4-methylphenoxy)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-9-2-4-10(5-3-9)15-11-6-7-12(13)14-8-11/h2-8H,1H3,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHRBZHGUZSKZRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=CN=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of pyridin-2-amine derivatives are highly dependent on substituents. Below is a comparative analysis of key analogues:

Compound Name Substituents Molecular Weight (g/mol) Key Biological Activity References
5-(4-Methylphenoxy)pyridin-2-amine 4-Methylphenoxy at C5 ~215.25 (calculated) Not explicitly reported -
5-((6,7-Dimethoxyquinolin-4-yl)oxy)pyridin-2-amine 6,7-Dimethoxyquinoline at C5 337.34 Antitumor (c-Met kinase inhibition)
N-{[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine (1b) 4-Fluorophenyl-oxadiazole at C5 300.29 Antibacterial (MIC: 4–8 µg/mL)
5-(4-Fluorophenyl)-4-methylpyridin-2-amine 4-Fluorophenyl and methyl at C4/C5 202.23 Not explicitly reported
KRC-108 (3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine) Benzooxazole and piperidine-pyrazole at C3/C5 386.43 TrkA kinase inhibition (IC₅₀: <100 nM)
5-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]pyridin-2-amine Morpholino ring with dimethyl groups 221.30 Intermediate for kinase inhibitors
Key Observations:
  • Electron-Donating vs.
  • Bulkier Substituents: Compounds like KRC-108 and 5-((6,7-Dimethoxyquinolin-4-yl)oxy)pyridin-2-amine incorporate extended aromatic systems, which improve target binding (e.g., c-Met or TrkA kinases) but may increase metabolic instability .
  • Heterocyclic Additions: Morpholino or piperazine rings (e.g., in 5-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]pyridin-2-amine) enhance solubility and modulate pharmacokinetics, making them preferred in CNS-targeted therapies .

Pharmacological Activity Comparison

Anticancer Activity:
  • 5-((6,7-Dimethoxyquinolin-4-yl)oxy)pyridin-2-amine (): Demonstrated potent c-Met kinase inhibition (IC₅₀: 12 nM) and antitumor efficacy in hepatocellular carcinoma models, attributed to the quinoline moiety’s planar structure enhancing DNA intercalation .
  • KRC-108 (): Selective TrkA inhibitor with antiproliferative effects in neuroblastoma cells, highlighting the role of benzooxazole and pyrazole groups in kinase selectivity .
Antimicrobial Activity:
  • Compound 1b (): Exhibited broad-spectrum antibacterial activity (MIC: 4–8 µg/mL) due to the 4-fluorophenyl-oxadiazole group, which may disrupt bacterial membrane integrity .
Kinase Inhibition:

Physicochemical Properties

  • Solubility: Compounds with morpholino or piperazine substituents (e.g., 5-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]pyridin-2-amine) exhibit higher aqueous solubility, critical for oral bioavailability .

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